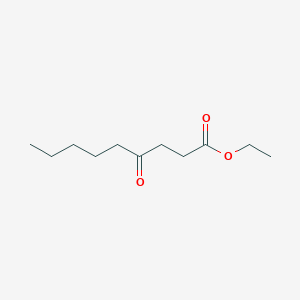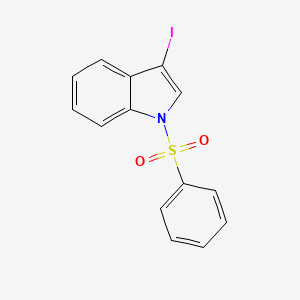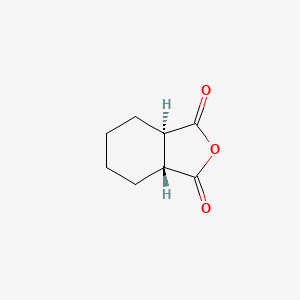
Ethyl 4-oxononanoate
Übersicht
Beschreibung
Ethyl 4-oxononanoate, also known by its IUPAC name ethyl 4-oxononanoate, is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-oxononanoate contains a total of 33 bonds. These include 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
Ethyl 4-oxononanoate has a molecular weight of 200.28 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Ethyl 4-oxononanoate, as part of a broader group of chemicals, is involved in various chemical synthesis processes. For example, ethyl 4-oxo-2-alkenoates and 1,4-dioxo-2-alkenes are prepared by treating ethyl 4-hydroxy-2-alkynoates and 4-hydroxy-2-alkyn-1-ones with n-tributylamine. This process involves a novel one-pot isomerization/hydrogenation reaction when treated with palladium-tributylammonium formate, producing ethyl 4-oxo-alkanoates and 1,4-alkandiones in good to high yield (Arcadi et al., 1988).
Applications in Organic Chemistry
Ethyl 4-oxononanoate also plays a role in the highly enantioselective sequential hydrogenation process of ethyl 2-oxo-4-arylbut-3-enoate, yielding ethyl 2-hydroxy-4-arylbutyrate with a high enantiomeric excess. This process is sensitive to reaction temperature and demonstrates the compound's significance in organic synthesis (Meng et al., 2008).
Polymer Science
In polymer science, ethyl 4-oxononanoate derivatives find applications in the synthesis and study of polymers. For instance, copolymerization of ethyl 3-oxo-4-pentenoate exhibits the coexistence of two tautomers, with the tautomeric equilibrium shifting based on the solvent. This understanding is crucial in the field of polymer chemistry (Masuda et al., 1987).
Biofuel Research
Ethyl levulinate, a related compound (Ethyl 4-oxopentanoate), is a potential biofuel candidate. It shows significant combustion kinetics, making it a subject of interest in alternative fuel research (Ghosh et al., 2018).
Drug Development and Biotechnology
In the field of biotechnology and drug development, derivatives of ethyl 4-oxononanoate are used as precursors for chiral drugs, such as statins. The compound's asymmetric reduction by biocatalysis is a significant area of research due to its efficiency and cost-effectiveness (Ye et al., 2011).
Agricultural Applications
Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a compound related to ethyl 4-oxononanoate, has been studied for its influence on nematode populations in agriculture, demonstrating its potential utility in pest control (Johnson, 1970).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHOUINGCOVIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498380 | |
| Record name | Ethyl 4-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxononanoate | |
CAS RN |
37174-92-8 | |
| Record name | Ethyl 4-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)








